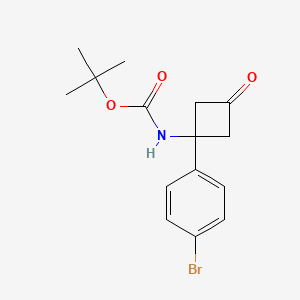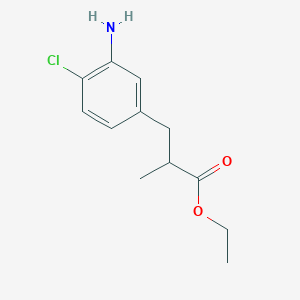
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate
説明
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate, commonly referred to as EACMP, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of about 132-134°C and a boiling point of about 250°C. EACMP is a chiral compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of various intermediates, such as amines, amides, and esters.
科学的研究の応用
EACMP is widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used in the production of various intermediates, such as amines, amides, and esters. In addition, EACMP is used in the synthesis of novel compounds, such as peptides and polymers, and in the development of new catalysts. It is also used in the synthesis of organic compounds, such as polyols and polyamines.
作用機序
EACMP is believed to act as a chiral catalyst in the synthesis of various compounds. It is thought to catalyze the formation of the desired product by forming an intermediate complex with the reactants. The intermediate complex then undergoes a series of steps, involving proton transfer, electron transfer, and other processes, to produce the desired product.
Biochemical and Physiological Effects
EACMP is not known to have any direct biochemical or physiological effects. However, it is used as a chiral catalyst in the synthesis of various compounds, which may have various biochemical and physiological effects.
実験室実験の利点と制限
EACMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a relatively stable compound, with a melting point of about 132-134°C and a boiling point of about 250°C. It is also a chiral compound, which is advantageous for the synthesis of various compounds.
However, there are some limitations to the use of EACMP in laboratory experiments. It is a relatively toxic compound, and it is flammable. In addition, it is not very soluble in water, and it is not very stable in the presence of light or air.
将来の方向性
The use of EACMP in the synthesis of various compounds has potential applications in the pharmaceutical, agrochemical, and other industries. In addition, EACMP could be used in the development of new catalysts and in the synthesis of novel compounds, such as peptides and polymers. Furthermore, EACMP could be used in the synthesis of organic compounds, such as polyols and polyamines. Finally, EACMP could be used in the synthesis of chiral compounds, which could be used in the development of new drugs and other compounds.
特性
IUPAC Name |
ethyl 3-(3-amino-4-chlorophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-16-12(15)8(2)6-9-4-5-10(13)11(14)7-9/h4-5,7-8H,3,6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCSMEDKJYODEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)
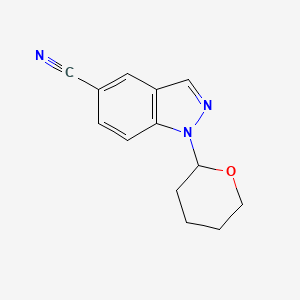

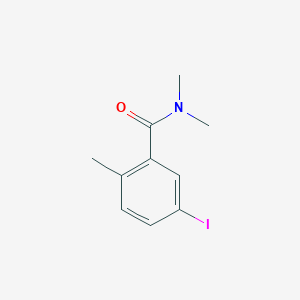
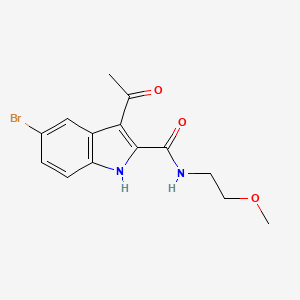

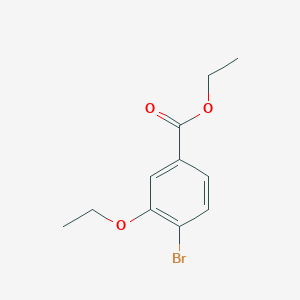

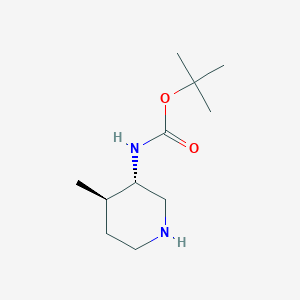
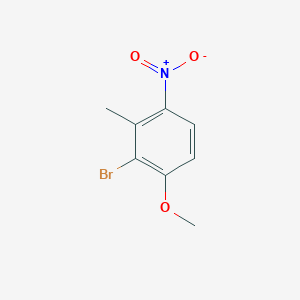
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)

![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
